molecular formula C4H4F4O B1304048 3,3,4,4-Tetrafluorooxolane CAS No. 374-33-4

3,3,4,4-Tetrafluorooxolane

Cat. No. B1304048
CAS RN: 374-33-4
M. Wt: 144.07 g/mol
InChI Key: HCVCNRFVUUDZOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various fluorinated compounds has been explored in the provided studies. For instance, the preparation of all-syn-1,2,3,4-tetrafluorocyclohexane has been reported, which is an important structural isomer in the field of fluorinated cyclohexanes . Another study describes the synthesis of 1,2,3,4-tetrafluoropentacene from a soluble precursor, highlighting its stability in the solid state and its potential in organic field-effect transistor (OFET) devices . Additionally, the synthesis of novel 2,2,3,3-tetrafunctionalized tetrasilanes has been achieved through the reaction of tetraphenyltetrasilanes with trifluoromethanesulfonic acid, providing a versatile starting material for further functionalization .

Molecular Structure Analysis

X-ray structural studies have been pivotal in determining the conformation of synthesized fluorinated compounds. The all-syn-1,2,3,4-tetrafluorocyclohexane exhibits a conformation with two C-F bonds oriented 1,3-diaxial to each other . In the case of 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes, a distorted octahedral coordination of the central silicon atoms has been observed . Furthermore, the crystal molecular structure of the adduct of 2,2,2-trifluoro-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaphospholane with trimethylphosphine reveals a strong P→P coordinate bond .

Chemical Reactions Analysis

The reactivity of fluorinated compounds has been studied, demonstrating the potential for various chemical transformations. For example, the reaction of a dioxaphospholane derivative with hexafluoroacetone leads to the formation of regioisomeric cage phosphoranes, which can undergo rearrangement and hydrolysis to yield different products . The tetrakis(trifluoromethanesulfonato)tetrasilanes have shown versatility in reactions with reagents such as methylmagnesium chloride, acetyl chloride, and 2-propanol, allowing for the synthesis of other functionalized tetrasilanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by their molecular structure. The (19)F-NMR of all-syn-1,2,3,4-tetrafluorocyclohexane reveals a through-space diaxial coupling constant, which is indicative of its conformation . The ambipolar charge transport characteristic of 1,2,3,4-tetrafluoropentacene is a significant property for its application in OFET devices . The tetrafluoroborate ion has been identified as a powerful promoter for the sol-gel synthesis of mesoporous silica, affecting the hydrolytic condensation of alkoxysilanes and resulting in thermally stable mesoporous materials .

Safety And Hazards

In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . Skin contact requires immediate removal of contaminated clothing and washing off with soap and plenty of water . In case of ingestion, rinse the mouth with water and do not induce vomiting .

properties

IUPAC Name

3,3,4,4-tetrafluorooxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F4O/c5-3(6)1-9-2-4(3,7)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVCNRFVUUDZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382081
Record name 3,3,4,4-tetrafluorooxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,4,4-Tetrafluorooxolane

CAS RN

374-33-4
Record name 3,3,4,4-Tetrafluorotetrahydrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,4,4-tetrafluorooxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DM Lemal, M Akashi, Y Lou… - The Journal of Organic …, 2013 - ACS Publications
Tetrafluorothiophene S,S-dioxide, a highly reactive diene and dienophile, has been synthesized. A new route to 3,4-difluoro- and tetrafluorothiophene has been realized, and the …
Number of citations: 9 pubs.acs.org

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